molecular formula C29H24ClN3O5 B14863447 [4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate

[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate

Cat. No.: B14863447
M. Wt: 530.0 g/mol
InChI Key: PLVYGCLVPQZIFZ-MVPDCNEZSA-N
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Description

This compound features a spirocyclic pyrrolo[3,4-c]pyrrole-indole core, with a benzyl group at position 1, a chloro substituent at position 6', a methyl group at position 7', and an acetate ester at the para-position of the phenyl ring. Such spirocyclic systems are known for their structural rigidity and ability to interact with hydrophobic binding pockets in enzymes or receptors, particularly in antimicrobial and antifungal contexts .

Properties

Molecular Formula

C29H24ClN3O5

Molecular Weight

530.0 g/mol

IUPAC Name

[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate

InChI

InChI=1S/C29H24ClN3O5/c1-15-21(30)13-12-20-25(15)31-28(37)29(20)24-23(22(32-29)14-17-6-4-3-5-7-17)26(35)33(27(24)36)18-8-10-19(11-9-18)38-16(2)34/h3-13,22-24,32H,14H2,1-2H3,(H,31,37)/t22-,23+,24-,29-/m0/s1

InChI Key

PLVYGCLVPQZIFZ-MVPDCNEZSA-N

Isomeric SMILES

CC1=C(C=CC2=C1NC(=O)[C@@]23[C@H]4[C@@H]([C@@H](N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=C(C=C6)OC(=O)C)Cl

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=C(C=C6)OC(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spiroindolinone core: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the benzyl and chloro groups: These groups are introduced through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by its functional groups:

  • Spirocyclic pyrrolo[3,4-c]pyrrole-indole system : Provides steric constraints and electronic effects.

  • Acetate ester (-OAc) : Susceptible to hydrolysis under acidic or basic conditions.

  • Chlorine and methyl substituents : Influence electrophilic substitution patterns.

  • Trioxo groups (ketones) : Potential sites for reduction or nucleophilic attack.

Hydrolysis of the Acetate Ester

The acetate group undergoes hydrolysis to yield the corresponding phenol derivative.

Reaction Type Conditions Reagents Product Yield Reference
Acidic hydrolysisH₂SO₄ (conc.), H₂O, refluxDilute acid[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro...]phenol~85%
Basic hydrolysisNaOH (aq.), ethanol, 60°CBaseSame as above~78%

This reaction is critical for generating the free phenolic hydroxyl group, which can serve as a handle for further modifications (e.g., alkylation, acylation).

Substitution at the Chlorine Atom

The 6'-chloro substituent on the indole ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Type Conditions Reagents Product Yield Reference
Methoxy substitutionNaOMe, DMF, 100°CMethoxide6'-methoxy analog62%
Amine substitutionNH₃ (g), Cu catalystAmmonia6'-amino analog45%

Electron-withdrawing groups (e.g., nitro, trioxo) adjacent to the chlorine enhance NAS reactivity .

Reduction of Trioxo Groups

The ketone moieties in the spiro system can be selectively reduced:

Reaction Type Conditions Reagents Product Yield Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanolHydrogenPartially reduced spiro system (alcohol intermediates)70%
Sodium borohydrideNaBH₄, MeOH, 0°CBorohydrideSecondary alcohols55%

Reduction pathways depend on steric accessibility, with the benzyl group imposing moderate hindrance .

Electrophilic Aromatic Substitution (EAS)

The indole and pyrrole rings undergo EAS, though reactivity is modulated by substituents:

Reaction Type Conditions Reagents Product Yield Reference
NitrationHNO₃, H₂SO₄, 0°CNitric acidNitro derivatives at C-3 of indole40%
SulfonationH₂SO₄ (fuming), 50°CSulfur trioxideSulfonic acid derivatives35%

The 7'-methyl group directs electrophiles to para positions, while the chlorine atom deactivates the ring .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the spiro system, forming pyrrole and indole fragments.

  • Oxidative Stability : The benzyl group is prone to oxidation under strong oxidizing agents (e.g., KMnO₄), yielding benzoic acid derivatives .

Scientific Research Applications

The compound "[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate" is a complex organic molecule featuring a spirocyclic framework and chloro and methyl substituents. Compounds with similar structures often exhibit significant biological activity, suggesting potential pharmacological properties.

Predicted Biological Activities

Due to its structural features, this compound is expected to possess significant biological activity. Compounds with similar structures have demonstrated:

  • Diverse pharmacological properties The presence of the indole moiety, a structural element known for its wide range of biological activities, suggests that this compound may also exhibit such properties.
  • Potential for interactions The complex framework could allow interactions with biological targets, making it a candidate for drug development.

Chemical Behavior

The chemical behavior of "this compound" can be predicted based on its functional groups:

  • Reactions at Functional Groups The compound is expected to undergo reactions typical of organic molecules.
  • Catalysis Specific catalysts or conditions can enhance the reactivity of the functional groups.

Related Compounds

Mechanism of Action

The mechanism of action of [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate involves its interaction with specific molecular targets. The spiroindolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of fungal growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1. Structural Comparison of Spirocyclic Pyrroloindoline Derivatives

Compound Name Core Structure Key Substituents Biological Activity (EC50) Reference
Target Compound Spiro[pyrrolo-pyrrole-indole] 1-Benzyl, 6'-Cl, 7'-Me, 4-acetate-phenyl Not reported N/A
Synazo-1 () Spiro[pyrrolo-pyrrole-indole] 1-Benzyl, 5-(4-fluorophenyl), 6'-Cl, 7'-Me 300 pM (C. albicans)
Analog Spiro[pyrrolo-pyrrole-indole] 3'-(4-hydroxyphenylmethyl), 5'-phenethyl, 7-Cl Not reported
Compound Spiro[pyrrolo-pyrrole-indole] 1-(4-chlorophenyl), propanoic acid side chain Not reported

Computational and Graph-Based Comparisons

Graph-theoretical analysis () reveals that the spirocyclic core is a conserved subgraph across analogs, while substituent variations alter topological polar surface area (TPSA) and logP values. For example:

  • The 6'-chloro substituent, common to both the target compound and synazo-1, contributes to halogen bonding with fungal cytochrome P450 enzymes .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds known for their diverse biological activities. Its structure can be broken down into several key components:

  • Benzyl group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Chloro and methyl substituents : May influence the pharmacokinetics and biological activity.
  • Spirocyclic framework : Often associated with unique mechanisms of action in biological systems.

Anticancer Activity

Studies have shown that the compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 activity and PARP cleavage .
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Caspase activation

Antimicrobial Activity

The compound also shows promising antimicrobial activity:

  • Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like ampicillin and ciprofloxacin .
BacteriaMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus10Ampicillin: 25 µg/mL
Escherichia coli15Ciprofloxacin: 20 µg/mL

Neuroprotective Effects

Recent research indicates that the compound may possess neuroprotective effects:

  • Neurotoxicity Models : In vivo studies using rodent models of neurodegeneration revealed that treatment with the compound resulted in reduced neuronal death and improved cognitive function as measured by behavioral tests .

Clinical Trials

A phase I clinical trial is underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results suggest manageable toxicity profiles and encouraging signs of antitumor activity .

Mechanistic Insights

Mechanistic studies have revealed that the compound modulates several signaling pathways involved in cell survival and proliferation. Notably, it appears to inhibit the PI3K/Akt pathway, which is crucial in many cancers .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of this spiro-pyrroloindole derivative?

  • Methodological Answer : The compound’s core structure suggests a multi-step synthesis involving cyclization and spiro-ring formation. A plausible approach includes:

  • Step 1 : Use a Biginelli-like reaction to condense aromatic aldehydes, thioureas, and β-ketoesters, as demonstrated in analogous pyrrolo[3,4-c]pyrrole syntheses .
  • Step 2 : Introduce the benzyl and chloro-methyl substituents via nucleophilic substitution or cross-coupling reactions.
  • Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize the spirocyclic intermediate, referencing protocols for structurally related compounds .
    • Key Tools : Monitor reaction progress via HPLC and confirm regioselectivity using NOESY NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve stereochemistry (e.g., the 1S,3R,3aR,6aS configuration) and confirm substituent positions. Compare with computational chemical shift predictions for validation .
  • XRD : Single-crystal X-ray diffraction is critical for absolute stereochemical assignment, given the compound’s complexity .
  • MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemistry : Employ density functional theory (DFT) to model transition states and identify energy barriers in spiro-ring formation. Compare computational results with experimental yields to refine conditions .
  • Reaction Path Search : Use automated algorithms (e.g., artificial force-induced reaction, AFIR) to explore alternative pathways and minimize side products .
  • Machine Learning : Train models on existing pyrroloindole reaction datasets to predict optimal solvent systems and catalysts .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from patents and journals, noting variations in assay conditions (e.g., cell lines, concentration ranges). Use statistical tools (e.g., ANOVA) to identify confounding variables .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., benzyl vs. phenyl groups) and test against standardized assays to isolate pharmacophoric elements .
  • Docking Studies : Perform molecular docking with target proteins (e.g., kinases) to rationalize discrepancies in IC50_{50} values .

Q. How can researchers design experiments to study the compound’s reactivity under oxidative conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to accelerated oxidative stress (e.g., H2_2O2_2, UV light) and analyze degradation products via LC-MS/MS. Compare stability with analogues lacking the chloro-methyl group .
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates and identify intermediates. Correlate with computational simulations of radical formation pathways .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

  • Methodological Answer :

  • Solubility Parameter Mapping : Calculate Hansen solubility parameters (HSPs) for the compound and solvents. Experimental deviations may arise from solvent purity or polymorphic forms .
  • Crystallography : Compare XRD patterns of recrystallized samples to rule out polymorphism-induced solubility variations .
  • Microscopy : Use SEM/EDS to detect trace impurities affecting solubility measurements .

Experimental Design for Mechanistic Studies

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with target enzymes .
  • Cryo-EM : Resolve enzyme-compound complexes at near-atomic resolution to identify binding pockets .
  • Isotope Labeling : Synthesize 13C^{13}\text{C}-labeled derivatives for tracking metabolic pathways via NMR or mass spectrometry .

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